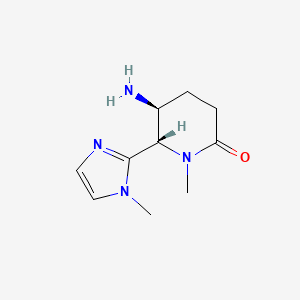

(5S,6S)-5-Amino-1-methyl-6-(1-methylimidazol-2-yl)piperidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5S,6S)-5-Amino-1-methyl-6-(1-methylimidazol-2-yl)piperidin-2-one, also known as S-Methyl-AMPIP, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a piperidine derivative that exhibits potential therapeutic effects against various diseases, including cancer and neurological disorders.

Applications De Recherche Scientifique

Novel Neuropeptide Y Y1 Receptor Antagonists

Research has explored the synthesis of novel benzimidazoles as selective neuropeptide Y (NPY) Y1 receptor antagonists, aiming to develop antiobesity drugs. Substituted with various piperidinylalkyl groups, these compounds demonstrated high selectivity and potency, indicating potential applications in obesity treatment and understanding of NPY-related mechanisms (Zarrinmayeh et al., 1998).

Condensation Reactions and Dimroth Rearrangement

The condensation of 5-amino-1H-1,2,3-triazoles with ethyl acetoacetate, facilitated by piperidine, led to novel triazolopyrimidin-7(4H)-ones. These reactions demonstrate a new type of Dimroth rearrangement, contributing to the chemistry of polyazaheterocyclic compounds and providing insights into reaction mechanisms and novel synthetic pathways (Sutherland et al., 1973).

Salt-Type Adduct Formation

A study described the formation of a salt-type adduct between 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione and piperidine, showcasing intricate hydrogen bonding and structural analysis. This research contributes to our understanding of molecular interactions and crystal engineering (Orozco et al., 2009).

Antineoplastic and Antifilarial Agents

A series of benzimidazole derivatives were synthesized and evaluated for their antineoplastic and antifilarial activities. These studies not only offer potential therapeutic agents but also enhance our understanding of benzimidazole's role in medicinal chemistry (Ram et al., 1992).

Antiproliferative Activity Against Cancer Cells

Mannich bases derived from 2-amino-1H-benzimidazole showed significant in vitro antiproliferative activity against various cancer cell lines, highlighting the potential for developing novel cancer therapeutics (Nowicka et al., 2015).

Propriétés

IUPAC Name |

(5S,6S)-5-amino-1-methyl-6-(1-methylimidazol-2-yl)piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-13-6-5-12-10(13)9-7(11)3-4-8(15)14(9)2/h5-7,9H,3-4,11H2,1-2H3/t7-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACLKHBNVQVCHW-CBAPKCEASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2C(CCC(=O)N2C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CN=C1[C@@H]2[C@H](CCC(=O)N2C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,5-Dithiazepan-5-yl-[4-(triazol-1-ylmethyl)phenyl]methanone](/img/structure/B2676296.png)

![N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2676300.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2676303.png)

![5-Bromo-N-butyl-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B2676304.png)

![2-{[2-(4-Chlorophenyl)hydrazino]carbonyl}benzenecarboxylic acid](/img/structure/B2676305.png)

![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2676307.png)

![7-(3-chlorophenyl)-4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2676309.png)

![8-((4-(5-bromofuran-2-carbonyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2676312.png)

![N-(2-bromophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B2676314.png)

![4-[2-(2-Bromo-4-methylphenoxy)propanoyl]morpholine-3-carbonitrile](/img/structure/B2676315.png)

![5-Aminobicyclo[3.1.1]heptan-1-ol](/img/structure/B2676316.png)